4-butyl-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide
Overview
Description
4-butyl-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide, also known as BCE, is a chemical compound that has gained attention in scientific research for its potential use as a pharmacological tool. BCE is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in its ability to modulate biological systems.
Scientific Research Applications
Structural Characteristics and Medicinal Potential
The study of sulfonamide derivatives, including those related to 4-butyl-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide, reveals their structural stabilization through extensive intra- and intermolecular hydrogen bonds. These compounds have shown potential in medicinal applications due to their novel structural features, which contribute to their biological activity (Siddiqui et al., 2008).
Biological Screening and Enzyme Inhibition
Further research into N-dimethylphenyl substituted derivatives of benzenesulfonamides, closely related to the compound , demonstrated their moderate to good activities against Gram-negative and Gram-positive bacteria. These studies also revealed their potential as enzyme inhibitors for lipoxygenase and chymotrypsin, indicating a broad spectrum of biological activity (Aziz‐ur‐Rehman et al., 2014).
Antioxidant Properties and Molecular Docking
A novel class of sulfonamide derivatives exhibited significant enzyme inhibition against AChE and BChE enzymes, alongside notable antioxidant potential. Molecular docking studies have further supported these findings, indicating the compound's utility in exploring therapeutic agents against oxidative stress-related diseases (Kausar et al., 2019).
Inhibitory Effects on Carbonic Anhydrase
Another study on 4-(2-substituted hydrazinyl)benzenesulfonamides, which are structurally similar to the subject compound, has shown potent inhibitory effects on carbonic anhydrase isoenzymes. These findings underscore the compound's relevance in the development of inhibitors for managing conditions associated with the dysregulation of carbonic anhydrase activity (Gul et al., 2016).
Synthetic Applications and Chemical Interactions
The synthetic flexibility of benzenesulfonamide as a functional group has been highlighted through various chemical reactions, showcasing its role as a powerful Directed Metalation Group (DMG). This underscores the compound's utility in organic synthesis, enabling the creation of complex molecules for further scientific exploration (Familoni, 2002).
properties
IUPAC Name |
4-butyl-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2S/c1-2-3-4-15-7-11-18(12-8-15)23(21,22)20-14-13-16-5-9-17(19)10-6-16/h5-12,20H,2-4,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVJGGGBOYVNES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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